molecular formula C13H22N2 B13324541 [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine

[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine

Cat. No.: B13324541
M. Wt: 206.33 g/mol
InChI Key: GXYGRWWQPCZFDX-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine is a tertiary amine featuring a dimethylaminoethyl group linked to a (3,4-dimethylphenyl)methyl (DMB) moiety. This structure combines aromatic and aliphatic amine functionalities, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C13H22N2/c1-11-5-6-13(9-12(11)2)10-14-7-8-15(3)4/h5-6,9,14H,7-8,10H2,1-4H3

InChI Key

GXYGRWWQPCZFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine typically involves the reaction of 3,4-dimethylbenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 926270-89-5): Replacing methyl groups on the aromatic ring with fluorine atoms increases electronegativity and alters pharmacokinetic properties. Fluorine substitution often enhances metabolic stability and binding affinity in drug candidates .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine (4a) :
    The dimethoxy substituent () introduces hydrogen-bonding capacity, contrasting with the hydrophobic methyl groups in the target compound. This compound also features sulfur atoms, which may influence redox properties .

Modifications to the Amine Backbone

  • Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 5502-34-1): This compound substitutes the DMB group with a trifluoromethylphenyl group, significantly increasing molecular weight (232.25 g/mol vs. ~250–270 g/mol for the target compound) and altering electronic properties. The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation .
  • Ranitidine-Related Compounds (): Compounds like N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine incorporate dimethylaminoethyl groups into larger pharmacologically active frameworks. These structures highlight the role of dimethylaminoethyl moieties in targeting histamine receptors .

Data Tables for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[Target Compound] C₁₃H₂₂N₂ ~206.33* (3,4-Dimethylphenyl)methyl High lipophilicity, tertiary amine
[(3,4-Difluorophenyl)methyl] variant (CAS 926270-89-5) C₁₁H₁₄F₂N₂ 224.24 3,4-Difluorophenyl Enhanced metabolic stability
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 5502-34-1) C₁₁H₁₅F₃N₂ 232.25 3-(Trifluoromethyl)phenyl High electronegativity
Compound 4a () C₁₈H₂₃NO₂S 317.1449 (HR-MS) 3,4-Dimethoxyphenyl, sulfanyl groups Redox-active, yellow gum

*Estimated based on structural similarity to and .

Research Findings and Functional Insights

  • Spectral Characteristics :
    The target compound’s NMR and MS data would resemble those of Compound 4a (), with peaks corresponding to methyl groups (δ ~2.6–3.1 ppm in ¹H-NMR) and aromatic protons. The absence of sulfanyl or methoxy groups distinguishes it from Compound 4a .
  • However, the DMB group may limit solubility compared to fluorine-containing analogs .
  • Synthetic Challenges : Steric hindrance from the DMB group complicates alkylation reactions, requiring optimized conditions compared to less bulky analogs like the difluorophenyl variant .

Biological Activity

The compound [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}N
  • Molecular Weight : Approximately 206.33 g/mol
  • Structure : The compound features a dimethylamino group attached to an ethyl chain, linked to a 3,4-dimethylphenyl group via a methyl bridge.

Synthesis

The synthesis of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine typically involves the reaction of 3,4-dimethylbenzyl chloride with dimethylaminoethylamine. This process is usually facilitated by a base such as sodium hydroxide to promote nucleophilic substitution. Purification techniques like distillation or chromatography are employed to achieve the desired purity levels.

Biological Activity

Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter systems. The dimethylamino group is known for engaging with various receptors and enzymes, potentially influencing signaling pathways related to cellular proliferation and apoptosis.

  • Neurotransmitter Interaction : The compound may modulate neurotransmitter activity, which could have implications in neuropharmacology.
  • Cell Signaling Pathways : It may influence pathways associated with cell growth and survival, making it a candidate for further pharmacological investigation.

Research Findings

Recent studies have explored the biological activities of related compounds, suggesting that [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine could serve as a lead compound for drug development targeting specific receptors or enzymes.

Case Studies

  • Lung Cancer Activity : A comparative study on the activities of various amino-linked molecules against lung cancer highlighted the potential efficacy of dimethylamino derivatives in cancer treatment .
  • Toxicological Assessment : Toxicity studies have indicated that at higher doses (e.g., 100 mg/kg/day), there may be adverse effects observed in animal models, suggesting a need for careful dosage regulation in therapeutic applications .

Data Table: Comparison of Similar Compounds

Compound NameStructure DescriptionUnique Features
[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amineContains a methoxy group instead of a dimethyl groupMay exhibit different pharmacological properties due to methoxy substitution
Tris[2-(dimethylamino)ethyl]amineFeatures three dimethylamino groups attached to a central nitrogenIncreased basicity and potential for different reactivity patterns
[2-(Dimethylamino)propyl][(3,4-dimethylphenyl)methyl]amineSimilar structure but with a propyl chain instead of ethylAltered steric effects and potential differences in biological activity

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